4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and nitro groups, as well as a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the quinoxaline moiety through a cyclization reaction involving an appropriate precursor. The final step involves coupling the quinoxaline derivative with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Cyclization: Various cyclization agents depending on the desired product.
Major Products
Reduction: 4-amino-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide.
Substitution: 4-methoxy-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro and chloro groups, along with the quinoxaline moiety, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzonitrile: Similar in structure but lacks the quinoxaline moiety.
4-chloro-3-nitroaniline: Similar but has an amino group instead of the benzamide moiety.
2-chloroquinoline-3-carbaldehyde: Contains a quinoline ring instead of a quinoxaline ring.
Uniqueness
4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is unique due to the combination of its functional groups and the quinoxaline moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H13ClN4O4 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-14-10-9-12(11-18(14)26(29)30)20(27)24-15-6-2-1-5-13(15)19-21(28)25-17-8-4-3-7-16(17)23-19/h1-11H,(H,24,27)(H,25,28) |
InChI Key |
HKWPYBFZARQLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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